4-Ethyl-4-(hydroxymethyl)pyrrolidin-2-one
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Overview
Description
4-Ethyl-4-(hydroxymethyl)pyrrolidin-2-one is a compound that belongs to the pyrrolidinone family. Pyrrolidinones are known for their versatile applications in medicinal chemistry and organic synthesis. This compound features a five-membered lactam ring with an ethyl group and a hydroxymethyl group attached to the nitrogen atom, making it a valuable intermediate in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-4-(hydroxymethyl)pyrrolidin-2-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-ethyl-4-(hydroxymethyl)butanal with ammonia or primary amines under acidic or basic conditions to form the pyrrolidinone ring . Another approach involves the reduction of this compound oxime using reducing agents like sodium borohydride .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, enhances the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-4-(hydroxymethyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Substitution: The ethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles like amines, thiols, and halides under appropriate conditions.
Major Products Formed
Oxidation: Formation of 4-ethyl-4-(carboxymethyl)pyrrolidin-2-one.
Reduction: Formation of 4-ethyl-4-(hydroxymethyl)pyrrolidin-2-ol.
Substitution: Formation of various substituted pyrrolidinones depending on the nucleophile used.
Scientific Research Applications
4-Ethyl-4-(hydroxymethyl)pyrrolidin-2-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Ethyl-4-(hydroxymethyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor modulator, depending on its structural modifications . Its hydroxymethyl group allows for hydrogen bonding with target proteins, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidin-2-one: A parent compound with similar structural features but lacking the ethyl and hydroxymethyl groups.
4-Methyl-4-(hydroxymethyl)pyrrolidin-2-one: Similar structure with a methyl group instead of an ethyl group.
4-Phenyl-4-(hydroxymethyl)pyrrolidin-2-one: Contains a phenyl group, offering different chemical properties and applications.
Uniqueness
4-Ethyl-4-(hydroxymethyl)pyrrolidin-2-one is unique due to its specific substituents, which confer distinct chemical reactivity and biological activity. The presence of both ethyl and hydroxymethyl groups enhances its versatility in synthetic and medicinal chemistry .
Properties
IUPAC Name |
4-ethyl-4-(hydroxymethyl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-2-7(5-9)3-6(10)8-4-7/h9H,2-5H2,1H3,(H,8,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWYSRTKLIROTEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CC(=O)NC1)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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